3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C18H16F3N3O and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12454663 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Organic Chemistry
Compounds related to "3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine" have been extensively studied for their synthetic utility and versatility in organic chemistry. For instance, the synthesis of various heterocyclic compounds, including pyrazolines and pyrazolo[3,4-b]pyridines, has been demonstrated through efficient regiospecific synthesis involving cyclocondensation with bifunctional heteronucleophiles. These synthetic routes enable the creation of compounds with potential applications in drug development and material science due to their unique chemical structures and functionalities Mahata et al., 2003.
Material Science and Luminescence
The study of cyclometalated complexes, including those containing pyridine and pyrazole derivatives, reveals their significant potential in material science, particularly in light-emitting devices. These complexes exhibit strong luminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. For example, cyclometalated diruthenium complexes with terminal ligands derived from methoxyphenyl groups have shown promising electrochemical and photophysical properties, including intense absorptions in the near-infrared region, which are essential for developing advanced photonic materials Yao et al., 2015.
Pharmacology and Biological Activity
In the realm of pharmacology, derivatives of pyrazolo[3,4-b]pyridine have been explored for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Novel synthesis routes have led to the creation of pyrazolo[1,5-a]pyrimidine derivatives exhibiting promising anti-inflammatory and anti-cancer activities. These findings underscore the potential of such compounds in the development of new therapeutic agents Kaping et al., 2016.
Properties
IUPAC Name |
3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-24-17-15(16(23-24)11-3-4-11)13(18(19,20)21)9-14(22-17)10-5-7-12(25-2)8-6-10/h5-9,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOPNPKXZUBRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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